Decyl methylphosphonochloridate
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Overview
Description
Decyl methylphosphonochloridate is an organophosphorus compound characterized by the presence of a decyl group attached to a methylphosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decyl methylphosphonochloridate typically involves the reaction of decanol with methylphosphonochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Decyl methylphosphonochloridate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form decyl methylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Toluene, dichloromethane
Catalysts: Triethylamine
Major Products:
Decyl methylphosphonic acid: Formed through hydrolysis
Substituted phosphonates: Formed through substitution reactions
Scientific Research Applications
Decyl methylphosphonochloridate has several applications in scientific research:
Mechanism of Action
The mechanism of action of decyl methylphosphonochloridate involves its interaction with nucleophilic sites on target molecules. The chlorine atom in the phosphonochloridate group is highly reactive and can be substituted by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying proteins and other biomolecules .
Comparison with Similar Compounds
- Sarin (O-Isopropyl methylphosphonofluoridate)
- Soman (O-Pinacolyl methylphosphonofluoridate)
- VX (O-Ethyl S-2-diisopropylaminoethyl methyl phosphonothiolate)
Uniqueness: Decyl methylphosphonochloridate is unique due to the presence of the decyl group, which imparts specific hydrophobic properties. This makes it particularly useful in applications where amphiphilic properties are desired, such as in surfactants and corrosion inhibitors .
Properties
CAS No. |
56217-95-9 |
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Molecular Formula |
C11H24ClO2P |
Molecular Weight |
254.73 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxydecane |
InChI |
InChI=1S/C11H24ClO2P/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |
InChI Key |
JYQPOTYWAPQUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(C)Cl |
Origin of Product |
United States |
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